2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, a class of heterocyclic structures with diverse biological and pharmacological applications. Its core structure features a fused pyrrole-pyrimidine ring system, substituted at positions 2, 3, 5, and 7 with a 3-chlorobenzylthio group, propyl chain, methyl group, and phenyl ring, respectively.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-3-12-27-22(28)21-20(19(14-26(21)2)17-9-5-4-6-10-17)25-23(27)29-15-16-8-7-11-18(24)13-16/h4-11,13-14H,3,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUUHLRGVQNFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with the CAS number 1115458-48-4, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 424.0 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1. Antimicrobial Activity
In vitro studies have shown that derivatives similar to this compound possess significant antimicrobial activity. For instance, compounds structurally related to pyrrolo[3,2-d]pyrimidines have demonstrated effective inhibition against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These findings suggest that the compound may inhibit biofilm formation and bacterial growth effectively, which is critical in treating infections caused by resistant strains .
2. Anticancer Activity
The compound's anticancer potential has been explored in various studies. It has been noted for its ability to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated the effects of this compound on MCF-7 cells, revealing:
- IC50 Value: 15 μM after 48 hours of treatment.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells.
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings
Recent research has focused on optimizing the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives for enhanced efficacy and reduced toxicity.
Synthesis and Optimization
Efforts have been made to synthesize more potent analogs with improved solubility and bioavailability. For instance:
- A series of modifications to the chlorobenzyl moiety resulted in compounds with enhanced activity against both bacterial and cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with structurally related compounds from the literature:
Key Observations:
Core Structure Differences: Pyrrolo[3,2-d]pyrimidinones (e.g., target compound and 56) exhibit a nitrogen-rich fused ring system, favoring interactions with biological targets like kinases or GPCRs. Thieno[3,2-d]pyrimidinones (e.g., 3a, 13) replace a pyrrole ring with a thiophene, reducing polarity and altering electronic properties .
Substituent Effects :
- 3-Chlorobenzylthio vs. Thioxo/Methoxy : The 3-chlorobenzylthio group in the target compound likely enhances lipophilicity and halogen bonding compared to thioxo (as in 56 ) or methoxy groups (as in 3a ). This may improve membrane permeability but reduce aqueous solubility .
- Propyl vs. Ethyl/Methyl Chains : The propyl group at position 3 may confer greater metabolic stability than shorter alkyl chains (e.g., ethyl in 56 ), as observed in pharmacokinetic studies of analogous compounds .
Synthetic Accessibility: Thieno[3,2-d]pyrimidinones (e.g., 3a) are synthesized in higher yields (48–61%) compared to pyrrolo analogs (e.g., 56, 57% yield), possibly due to the stability of thiophene intermediates under acidic conditions .
Research Findings and Implications
- The 3-chlorobenzylthio group may further modulate selectivity.
- Crystallographic Data : highlights the importance of crystallography in characterizing heterocyclic compounds. Although the target compound’s crystalline form is undocumented, analogs like 3a and 13 were validated via NMR and LC-MS, suggesting similar analytical workflows apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
